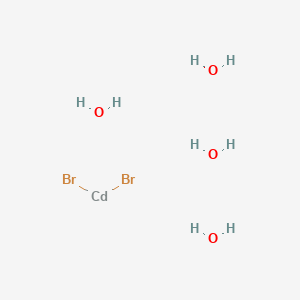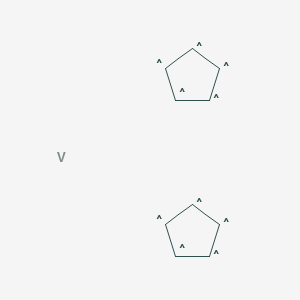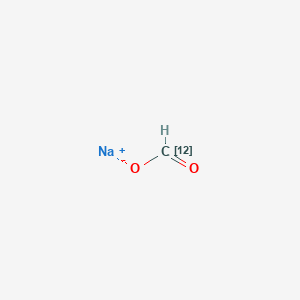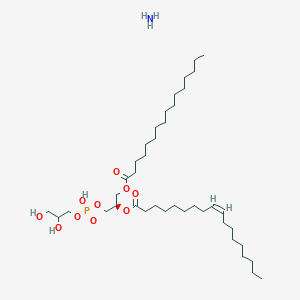![molecular formula C40H50O7Si2 B12060354 [(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)
[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate is a complex organic compound characterized by its multiple functional groups and stereocenters. This compound is notable for its use in various synthetic and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate typically involves multiple steps, including protection and deprotection of hydroxyl groups, selective oxidation, and esterification. One common synthetic route involves the use of tert-butyl(diphenyl)silyl chloride for the protection of hydroxyl groups, followed by selective oxidation of the primary alcohol to a ketone. The final step involves the esterification of the hydroxyl group with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group back to hydroxyl groups.
Substitution: The silyl-protected hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions involving strong acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various silyl-protected intermediates, ketones, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
Its ability to undergo selective reactions makes it a useful intermediate in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate involves its ability to undergo selective chemical reactions. The silyl groups provide protection to the hydroxyl groups, allowing for selective reactions at other sites. The acetate group can be hydrolyzed under acidic or basic conditions, releasing the active hydroxyl groups for further reactions .
Comparison with Similar Compounds
Similar Compounds
- [(2R,5R)-2-[[tert-butyl(diphenyl)silyl]oxy]methyl]-5-isopropyl-2-methylcyclopentanone
- [(2R,3R)-3-[(1R)-1-[[tert-butyl(dimethyl)silyl]oxy]ethyl]-4-oxoazetidin-2-yl acetate
Uniqueness
[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate is unique due to its specific stereochemistry and the presence of multiple silyl-protected hydroxyl groups. This allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C40H50O7Si2 |
|---|---|
Molecular Weight |
699.0 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate |
InChI |
InChI=1S/C40H50O7Si2/c1-30(42)46-37(36(44)29-45-48(39(2,3)4,31-20-12-8-13-21-31)32-22-14-9-15-23-32)38(35(43)28-41)47-49(40(5,6)7,33-24-16-10-17-25-33)34-26-18-11-19-27-34/h8-28,35-38,43-44H,29H2,1-7H3/t35-,36+,37+,38+/m0/s1 |
InChI Key |
TVXPYOJFXNMPNJ-ZPAWJIGKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]([C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Canonical SMILES |
CC(=O)OC(C(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)C(C(C=O)O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)
![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)

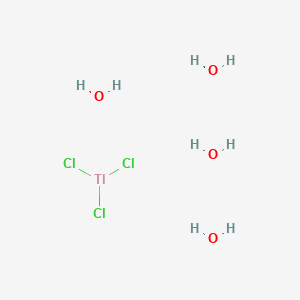
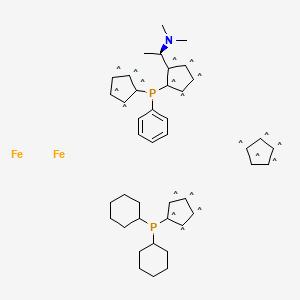

![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

